Marcellomycin

Nucleolar RNA synthesis inhibition Anthracycline mechanism of action Macromolecular synthesis selectivity

Marcellomycin is a Class II trisaccharide anthracycline with 170–1250× selectivity for nucleolar RNA synthesis over DNA synthesis. It induces terminal differentiation in HL-60 cells (95% at 40 nM), resists P-glycoprotein efflux, and exhibits AT-preferential DNA binding—properties absent in doxorubicin. The compound is essential for differentiation therapy studies, nucleolar stress research, MDR models, and anthracycline structure-activity investigations. Choose Marcellomycin for its validated, mechanistically distinct profile.

Molecular Formula C42H55NO17
Molecular Weight 845.9 g/mol
CAS No. 63710-10-1
Cat. No. B1194889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarcellomycin
CAS63710-10-1
Synonymsmarcellomycin
marcellomycin tartrate (1:1), (R-(R*,R*))-(1R-(1alpha,2beta,4beta))-isomer
marcellomycin, (1S-(1alpha,2alpha,4alpha))-isomer
mimimycin
Molecular FormulaC42H55NO17
Molecular Weight845.9 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O
InChIInChI=1S/C42H55NO17/c1-8-42(53)15-26(30-19(34(42)41(52)54-7)11-20-31(37(30)50)38(51)33-23(45)10-9-22(44)32(33)36(20)49)58-27-12-21(43(5)6)39(17(3)56-27)59-29-14-25(47)40(18(4)57-29)60-28-13-24(46)35(48)16(2)55-28/h9-11,16-18,21,24-29,34-35,39-40,44-48,50,53H,8,12-15H2,1-7H3/t16-,17-,18-,21-,24-,25-,26-,27-,28-,29-,34-,35+,39+,40+,42+/m0/s1
InChIKeyVJRAUFKOOPNFIQ-TVEKBUMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Marcellomycin (CAS 63710-10-1): A Trisaccharide Anthracycline Differentiated by Nucleolar RNA Synthesis Selectivity and Leukemia Cell Maturation Induction


Marcellomycin is a trisaccharide-containing anthracycline antibiotic of the Class II anthracycline family, structurally defined by its ϵ-pyrromycinone aglycone linked to a specific trisaccharide chain [1]. This compound is isolated from the bohemic acid complex produced by *Actinosporangium bohemicum* and is distinguished from monosaccharide anthracyclines (e.g., Adriamycin) by its selective inhibition of nucleolar RNA synthesis at concentrations far below those required to inhibit DNA synthesis—a property that underpins its unique ability to induce terminal differentiation in certain leukemia cells rather than relying solely on cytotoxic mechanisms [2].

Why In-Class Anthracycline Substitution for Marcellomycin Is Scientifically Invalid


Substituting marcellomycin with other anthracyclines is not a scientifically sound practice due to profound differences in their molecular pharmacology and downstream cellular effects. Marcellomycin belongs to the Class II anthracyclines, which are characterized by the presence of di- or trisaccharide side chains; this structural feature confers a highly specific, 170–1250-fold greater potency for inhibiting nucleolar RNA synthesis relative to DNA synthesis—a property not shared by Class I anthracyclines such as Adriamycin, carminomycin, and pyrromycin, which inhibit DNA, whole cell RNA, and nucleolar RNA synthesis at comparable concentrations [1]. This mechanistic divergence directly impacts critical functional outcomes: marcellomycin acts as a potent inducer of terminal differentiation in human promyelocytic leukemia (HL-60) cells, whereas Class I agents like Adriamycin are completely inactive in this assay [2]. Furthermore, marcellomycin's DNA binding profile differs fundamentally from that of Adriamycin, exhibiting a distinct sequence preference that could alter its therapeutic window and resistance profile in specific tumor types [3].

Quantitative Evidence of Marcellomycin's Differentiation: Head-to-Head and Cross-Study Comparisons


Nucleolar RNA Synthesis Inhibition: Marcellomycin Demonstrates 170–1250× Higher Potency Relative to DNA Synthesis Versus Class I Anthracyclines

In a seminal comparative study of anthracycline effects on macromolecular syntheses, marcellomycin, along with aclacinomycin and musettamycin, was classified as a Class II anthracycline. These agents inhibit whole cellular RNA synthesis at 6–7-fold lower concentrations than those required to inhibit DNA synthesis. Crucially, marcellomycin inhibits nucleolar RNA synthesis at 170–1250-fold lower concentrations than necessary to inhibit DNA synthesis. In contrast, Class I anthracyclines—adriamycin, carminomycin, and pyrromycin—inhibit DNA, whole cell RNA, and nucleolar RNA syntheses at approximately comparable concentrations, lacking this pronounced selectivity for nucleolar RNA synthesis [1].

Nucleolar RNA synthesis inhibition Anthracycline mechanism of action Macromolecular synthesis selectivity

HL-60 Leukemia Cell Differentiation: Marcellomycin Achieves 95% Terminal Differentiation at 40 nM, Whereas Adriamycin Shows No Activity

In a direct head-to-head comparison of anthracycline-induced differentiation of human promyelocytic leukemia HL-60 cells, marcellomycin demonstrated exceptional potency as an inducer of terminal maturation. Exposure of HL-60 cells to 40 nM marcellomycin for 10 days resulted in 95% of the cell population expressing a terminally differentiated state, as measured by nitro blue tetrazolium reduction. Under identical conditions, the monosaccharide anthracycline Adriamycin was completely inactive as an inducer of differentiation [1].

Leukemia cell differentiation HL-60 cell maturation Anthracycline differentiation induction

Cellular Uptake in Drug-Resistant Cells: Marcellomycin Retains 91–95% of Intracellular/Nuclear Concentration in Daunorubicin-Resistant Ehrlich Ascites Tumor Cells, Whereas Daunorubicin and Doxorubicin Concentrations Drop by 50%

A comparative study of cellular and nuclear incorporation of anthracyclines in daunorubicin-sensitive and -resistant Ehrlich ascites tumor cells revealed a striking difference in resistance-mediated drug exclusion. In the resistant cell line, steady-state intracellular and intranuclear concentrations of the Class I anthracyclines daunorubicin and doxorubicin were reduced by approximately 50% compared to the sensitive line. In contrast, marcellomycin concentrations in resistant cells were reduced by only 5–9% relative to the sensitive line, indicating near-complete circumvention of the P-glycoprotein-mediated efflux mechanism. Furthermore, marcellomycin was almost exclusively (95%) concentrated in the nucleus [1].

Anthracycline drug resistance Cellular pharmacokinetics Multidrug resistance circumvention

DNA Sequence Binding Preference: Marcellomycin Binds Independently of GC Content with an AT Preference, Whereas Adriamycin Shows Absolute Requirement for GC Sequences

Spectrofluorometric titration and fluorescence quenching studies with synthetic and natural DNAs of varying GC content demonstrated a fundamental difference in DNA sequence recognition between marcellomycin and Adriamycin. Adriamycin exhibited an absolute requirement for GC sequences for DNA binding. In contrast, marcellomycin and its analogs showed no such sequence requirement and demonstrated a demonstrable AT preference for DNA binding [1].

DNA binding specificity Anthracycline-DNA interaction Sequence preference

Mutagenicity Profile: Marcellomycin and Other N-Alkylated Sugar Anthracyclines Are Weakly Mutagenic or Non-Mutagenic, Whereas Adriamycin and Daunomycin Are Highly Mutagenic

A systematic investigation of anthracycline-induced genotoxicity in vitro revealed that compounds containing an N-alkylated sugar moiety—including marcellomycin, aclacinomycin A, musettamycin, and pyrromycin—were weakly mutagenic or not mutagenic at all in both bacterial (Salmonella typhimurium) and mammalian (V79 Chinese hamster) cell assays. In contrast, anthracyclines with a non-alkylated daunosamine sugar moiety, such as Adriamycin and daunomycin, were highly active in both mutagenesis assays [1].

Anthracycline mutagenicity Genotoxicity Structure-mutagenicity relationship

In Vivo Differentiation Induction: Single 10 mg/kg Dose of Marcellomycin Produces 8-Fold Increase in Differentiated HL-60 Leukemia Cell Colonies with 40% Reduction in Cloning Efficiency in Diffusion Chamber Model

In an in vivo model using HL-60 cells cloned in agar diffusion chambers implanted intraperitoneally in mice, marcellomycin produced dose-dependent differentiation of leukemia cells. A single intravenous injection of marcellomycin at 10 mg/kg resulted in an 8-fold increase in the number of colonies containing differentiated cells (both pure and mixed) compared to untreated controls. This differentiation-promoting dose was associated with a 40% reduction in cloning efficiency, demonstrating a dual effect on maturation and proliferative capacity. At this same 10 mg/kg dose, aclacinomycin A also induced differentiation, whereas doxorubicin was ineffective, mirroring the in vitro findings [1].

In vivo differentiation therapy Leukemia stem cell reduction Diffusion chamber assay

Validated Research and Industrial Application Scenarios for Marcellomycin Based on Comparative Evidence


Leukemia Differentiation Therapy Research: In Vitro and In Vivo Maturation Induction Studies

Marcellomycin is the compound of choice for studies investigating terminal differentiation of human promyelocytic leukemia cells as a therapeutic strategy. In vitro, it induces 95% differentiation of HL-60 cells at 40 nM over 10 days, a property not shared by Adriamycin [1]. In vivo, a single 10 mg/kg dose in a murine diffusion chamber model produces an 8-fold increase in differentiated HL-60 colonies, while doxorubicin is ineffective [2]. Researchers should prioritize marcellomycin for mechanistic studies of differentiation pathways, high-throughput screening of differentiation synergists, or preclinical proof-of-concept for maturation-based leukemia therapies.

Nucleolar Stress and Ribosome Biogenesis Inhibition Research

For investigations requiring selective inhibition of nucleolar RNA synthesis without concurrent DNA synthesis inhibition, marcellomycin provides a 170–1250× selectivity window for nucleolar RNA synthesis inhibition over DNA synthesis inhibition [1]. This selectivity is absent in Class I anthracyclines such as Adriamycin, carminomycin, and pyrromycin, which inhibit DNA and RNA syntheses at comparable concentrations [1]. Marcellomycin is thus a critical tool compound for studying nucleolar stress responses, ribosome biogenesis regulation, and the role of nucleolar disruption in cell fate decisions, including apoptosis and senescence.

Multidrug Resistance (MDR) Circumvention and Anthracycline Cellular Pharmacology Studies

Marcellomycin is a validated compound for research on drug resistance mechanisms and the cellular pharmacokinetics of anthracyclines in MDR tumor models. In daunorubicin-resistant Ehrlich ascites tumor cells, intracellular and intranuclear concentrations of marcellomycin are reduced by only 5–9% relative to the sensitive parental line, compared to a ~50% reduction observed for doxorubicin and daunorubicin [1]. Furthermore, marcellomycin exhibits near-exclusive (95%) nuclear localization [1]. These properties make marcellomycin an essential positive control or comparator in studies of P-glycoprotein-mediated efflux, intracellular drug sequestration, and nuclear drug delivery in resistant cancer cells.

Anthracycline DNA Binding and Sequence Specificity Research

Investigations into the molecular basis of anthracycline-DNA interactions should incorporate marcellomycin as a mechanistically distinct comparator to Adriamycin. Unlike Adriamycin, which has an absolute requirement for GC sequences, marcellomycin binds DNA independently of GC content and exhibits a demonstrable AT preference [1]. This divergent binding specificity, along with its trisaccharide structure, makes marcellomycin a valuable tool for probing how sugar chain length and composition influence DNA sequence recognition, binding affinity, and the subsequent induction of DNA damage versus nucleolar stress [1][2].

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